5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H10Cl2N2O2S2 and its molecular weight is 397.29. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antibiotic Applications
Research has demonstrated the potential of derivatives of 5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide in the synthesis of new antibiotic and antibacterial drugs. A study by Ahmed (2007) focused on the synthesis of heterocyclic compounds with thiophene-2-carboxamide, which showed promising activity against Gram-positive and Gram-negative bacteria, indicating its potential in developing new antibacterial agents (Ahmed, 2007).
Antitubercular Activity
The compound has been utilized in the synthesis of novel derivatives that exhibit potent inhibitors of Mycobacterium tuberculosis. Marvadi et al. (2020) designed and synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating promising antitubercular activity with lower cytotoxicity profiles. These findings highlight the potential of thiophene-2-carboxamide derivatives in treating tuberculosis (Marvadi et al., 2020).
Chemical Synthesis and Drug Design
The compound's structure has been utilized in the synthesis of various chemical entities with potential applications in drug design. Studies on the novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives have opened new pathways in the synthesis of thienopyrimidine derivatives, showcasing the compound's versatility in medicinal chemistry research (Pokhodylo et al., 2010).
Antimicrobial and Docking Studies
Research into thiophene-2-carboxamide derivatives has also explored their antimicrobial properties and interaction with biological targets through molecular docking studies. Talupur et al. (2021) synthesized and evaluated thiophene-2-carboxamide derivatives for antimicrobial activity and conducted docking studies to understand their mode of action at the molecular level (Talupur et al., 2021).
Environmental Applications
Beyond pharmaceutical applications, thiophene-2-carboxamide derivatives have been explored for environmental purposes, such as in the synthesis of modified polymers for the removal of heavy metal ions from wastewater. This research indicates the compound's potential utility in developing new materials for environmental remediation (Letters in Applied NanoBioScience, 2020).
Mechanism of Action
Properties
IUPAC Name |
5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S2/c17-13-6-4-11(23-13)15(21)19-9-2-1-3-10(8-9)20-16(22)12-5-7-14(18)24-12/h1-8H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYELEAQSBZWRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.